ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with an appropriate esterifying agent. One common method is the condensation of 2-phenylthiazolidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylthiazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.
Methyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester and the (4R)-configuration can result in distinct properties compared to other similar compounds.
Properties
CAS No. |
189228-45-3 |
---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
ethyl (4R)-3-methyl-2-phenyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c1-3-16-13(15)11-9-17-12(14(11)2)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3/t11-,12?/m0/s1 |
InChI Key |
XSZGFUBMNIOQNP-PXYINDEMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSC(N1C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CSC(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.